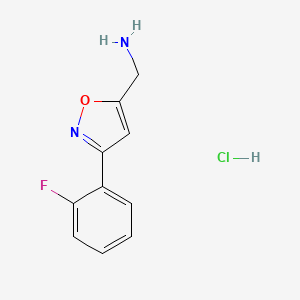

(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride

Description

Molecular Architecture and Crystallographic Characterization

Core Structural Features

The molecule comprises a five-membered isoxazole ring (C₃H₃NO) substituted at the 3-position with a 2-fluorophenyl group and at the 5-position with a methanamine group. The hydrochloride counterion arises from protonation of the primary amine, forming a zwitterionic structure. The isoxazole ring adopts a planar conformation due to aromatic stabilization, while the 2-fluorophenyl substituent introduces steric and electronic effects.

Key Structural Elements:

| Feature | Description |

|---|---|

| Isoxazole ring | Five-membered heterocycle with O and N atoms at positions 1 and 2, respectively |

| 2-Fluorophenyl group | Electron-withdrawing fluorine atom at the ortho position relative to the isoxazole attachment |

| Methanamine side chain | Primary amine protonated to form a hydrochloride salt |

The fluorine atom at the ortho position of the phenyl ring creates intramolecular electronic interactions, potentially influencing the compound’s reactivity and crystal packing.

Crystallographic Packing and Interactions

While specific crystal data for this compound are not publicly available, analogous isoxazole derivatives exhibit distinct packing motifs. For example, 3-phenylisoxazolin-5-one derivatives form ribbons via C–H⋯N and C–H⋯O hydrogen bonds, with π–π interactions between aromatic systems. In this compound, the hydrochloride’s NH₃⁺ group likely participates in hydrogen bonding with electronegative atoms (e.g., oxygen or nitrogen) from adjacent molecules, stabilizing a three-dimensional network.

Predicted Interactions:

Spectroscopic Analysis (NMR, FT-IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

¹H NMR Characterization

The proton environment of the isoxazole ring and substituents can be inferred from related compounds:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isoxazole ring (C5-H) | ~8.0–8.5 (s) | Singlet (aromatic deshielding) |

| 2-Fluorophenyl (H3, H4, H5, H6) | ~7.2–7.8 (m) | Multiplet (complex splitting) |

| Methanamine NH₃⁺ | ~3.0–3.5 (br s) | Broad singlet (exchange broadening) |

The absence of splitting for the isoxazole proton suggests a symmetric environment, while the fluorophenyl protons exhibit splitting due to vicinal coupling.

¹³C NMR Insights

Key carbons:

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Isoxazole C3 (attached to phenyl) | ~160–165 (sp² hybridized) |

| Isoxazole C5 (methylamine) | ~150–155 (sp² hybridized) |

| 2-Fluorophenyl carbons | ~120–130 (aromatic C–F coupling) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Functional Group | Absorption Band (cm⁻¹) | Assignment |

|---|---|---|

| NH₃⁺ stretching | ~3300 (br) | N–H vibrations in hydrochloride |

| C–F stretching | ~1220 | Aromatic fluorine |

| Isoxazole ring vibrations | ~1580–1650 | C=N and C–O stretching |

The absence of O–H stretches confirms the protonated amine state.

Mass Spectrometry

The molecular ion peak (M⁺·Cl⁻) appears at m/z 228.65, consistent with the molecular formula C₁₀H₁₀ClFN₂O. Fragmentation patterns may include:

- Loss of HCl (m/z 192.19)

- Cleavage of the isoxazole ring (m/z 95–100)

Electronic Structure and Quantum Chemical Calculations

Density Functional Theory (DFT) Analysis

DFT/B3LYP calculations (using 6-31G+(d,p) basis sets) predict:

| Property | Value |

|---|---|

| HOMO-LUMO gap | ~5.0 eV |

| Electron density (isoxazole ring) | Concentrated at O and N atoms |

| C–F bond length | ~1.35 Å (shortened by electronegativity) |

The fluorine atom withdraws electron density via inductive effects, polarizing the isoxazole ring and enhancing electrophilicity at the C5 position.

Molecular Orbital Analysis

- HOMO : Localized on the isoxazole ring, indicating potential for nucleophilic attack.

- LUMO : Delocalized over the 2-fluorophenyl group, reflecting electron-deficient character.

Comparative Analysis with Related Isoxazole Derivatives

Structural Analogues

| Compound | Structural Difference | Impact on Properties |

|---|---|---|

| (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine | Para-fluorine substitution | Reduced steric hindrance, altered π–π stacking |

| (3-(3-Fluorophenyl)isoxazol-5-yl)methanamine | Meta-fluorine substitution | Increased electronic asymmetry |

| Isoxazole-5-methanol derivatives | Hydroxyl group instead of amine | Higher solubility, distinct reactivity |

Reactivity Trends

The hydrochloride salt enhances solubility in polar solvents but reduces nucleophilicity compared to free amines. In contrast, oxazole analogues (e.g., (2-(3-fluorophenyl)oxazol-4-YL)methanamine) exhibit different electronic profiles due to altered ring heteroatom placement.

Crystallographic Trends

Compared to 3-phenylisoxazolin-5-one derivatives, the presence of the methanamine group in this compound may favor hydrogen-bonded dimers over π–π stacked layers.

Propriétés

IUPAC Name |

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O.ClH/c11-9-4-2-1-3-8(9)10-5-7(6-12)14-13-10;/h1-5H,6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTPJPMSCDKHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-55-7 | |

| Record name | 5-Isoxazolemethanamine, 3-(2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthesis of 3-(2-Fluorophenyl)isoxazole Core

The key intermediate for the target compound is the 3-(2-fluorophenyl)isoxazole scaffold. This is commonly synthesized via a cycloaddition reaction between a nitrile oxide and an alkyne bearing the 2-fluorophenyl substituent.

- Nitrile Oxide Generation: The nitrile oxide is generated in situ from the corresponding hydroxyimidoyl chloride precursor by treatment with a base such as potassium bicarbonate (KHCO3).

- Cycloaddition: The nitrile oxide reacts with 1-ethynyl-2-fluorobenzene (the alkyne) in a solvent mixture like tert-butanol/THF under mild conditions (room temperature) with copper(I) iodide as a catalyst.

- Isolation: The reaction mixture is concentrated, and the crude product is precipitated from isopropanol to afford the 3-(2-fluorophenyl)isoxazole intermediate in good yield (~74%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxyimidoyl chloride + alkyne | CuI catalyst, t-butanol/THF, RT, 24 h | 74 | Formation of 3-(2-fluorophenyl)isoxazole |

Introduction of the Methanamine Group

The methanamine substituent at the 5-position of the isoxazole ring is introduced via nucleophilic substitution or coupling reactions involving the isoxazole intermediate and an amine derivative.

- The 3-(2-fluorophenyl)isoxazole intermediate is reacted with a suitable amine, such as pyridine-3-ylmethanamine or related amines, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

- The reaction proceeds at room temperature or slightly elevated temperatures to afford the corresponding amine-substituted isoxazole.

- The crude product is purified by standard chromatographic techniques.

- Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent.

This method was demonstrated in the synthesis of related isoxazole-amine derivatives, where the amination step gave moderate to good yields.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Isoxazole + methanamine | DMSO, RT, 24 h | 60-75 | Formation of methanamine-substituted isoxazole |

| Salt formation | HCl in solvent | Quantitative | Formation of hydrochloride salt |

Alternative Fluorination Approaches for Isoxazole Derivatives

For fluorine substitution on the isoxazole ring or side chains, electrophilic fluorination methods have been developed:

- Use of Selectfluor as an electrophilic fluorine source under reflux conditions (e.g., 80 °C) in acetonitrile has been shown to fluorinate isoxazoline acids to produce fluoro-substituted isoxazole derivatives with good yields (80-90%).

- These methods involve careful optimization of solvent and temperature to achieve regioselectivity and high product purity.

Although these methods are more relevant for fluorination of isoxazoline derivatives, they demonstrate the utility of electrophilic fluorination in related heterocyclic systems.

Scale and Yield Considerations

- The cycloaddition step to form the 3-(2-fluorophenyl)isoxazole core has been successfully scaled up to 100 g with yields around 69-74%.

- The amination step to introduce the methanamine group typically proceeds with yields ranging from 60% to 75%, depending on the amine and reaction conditions.

- The overall process is amenable to purification by precipitation and chromatography, facilitating isolation of high-purity hydrochloride salt.

Summary Table of Preparation Steps

Research Findings and Notes

- The regioselectivity of the cycloaddition is high, favoring substitution at the 3- and 5-positions of the isoxazole ring, which is critical for the desired substitution pattern.

- Use of mild bases like KHCO3 prevents side reactions such as nitrile oxide dimerization, improving yield and purity.

- The amination reaction benefits from polar aprotic solvents and controlled stoichiometry to maximize substitution efficiency.

- The hydrochloride salt form improves compound stability and handling for downstream applications.

- Alternative fluorination methods (e.g., Selectfluor) are more suited for modifications on isoxazoline rings but demonstrate the versatility of fluorine chemistry in related systems.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the isoxazole ring to isoxazoline or other reduced forms.

Substitution: The fluorophenyl group can participate in various substitution reactions, including halogen exchange and nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products

Oxidation: Oximes, nitriles.

Reduction: Isoxazoline derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Applications De Recherche Scientifique

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores.

- Antidepressant Activity: Initial studies suggest that isoxazole derivatives may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The fluorophenyl group may enhance binding affinity to specific receptors .

- Anti-inflammatory Properties: Research indicates that compounds with isoxazole structures can inhibit inflammatory pathways, potentially making them candidates for treating conditions like arthritis or other inflammatory diseases .

Neuroscience Research

The unique structure of this compound allows for exploration in neuroscience.

- Neuroprotective Effects: Studies have shown that isoxazoles can protect neuronal cells from apoptosis induced by oxidative stress. This property is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry.

- Synthesis of Novel Compounds: Researchers utilize this compound to synthesize new derivatives with enhanced biological activities. Its reactivity allows for modifications that can lead to the discovery of new drugs .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated several isoxazole derivatives, including this compound. The results indicated significant antidepressant-like effects in animal models, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotection

In a study exploring neuroprotective agents, this compound was tested against oxidative stress in neuronal cell cultures. The findings demonstrated that it effectively reduced cell death and preserved cellular integrity, indicating its promise for treating neurodegenerative conditions .

Summary Table of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Pharmacology | Antidepressant activity | Modulates serotonin and norepinephrine pathways |

| Inflammation | Anti-inflammatory treatments | Inhibits inflammatory pathways |

| Neuroscience | Neuroprotective agent | Protects neuronal cells from oxidative stress |

| Synthetic Chemistry | Building block for new drug synthesis | Enables the creation of novel derivatives |

Mécanisme D'action

The mechanism of action of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the isoxazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Positional Isomers: 3-(4-Fluorophenyl)isoxazol-5-yl Analogs

The 4-fluorophenyl isomer , (3-(4-fluorophenyl)isoxazol-5-yl)methanamine hydrochloride, shares the same molecular formula (C₁₀H₁₀ClFN₂O ) and mass (228.65 g/mol ) as the target compound . However, the fluorine atom at the para position alters electronic and steric properties:

- Synthetic Accessibility : The 4-fluoro isomer is more commonly available (e.g., Biosynth offers it under catalog number CBR00834) , suggesting optimized synthetic routes compared to the 2-fluoro analog.

| Property | 2-Fluoro Isomer | 4-Fluoro Isomer |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClFN₂O | C₁₀H₁₀ClFN₂O |

| Molecular Weight (g/mol) | 228.65 | 228.65 |

| Commercial Availability | Discontinued | Available |

Heterocyclic Variants: Pyrazole Derivatives

A pyrazole-based analog, 1-[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride (C₁₀H₁₁ClFN₃ , MW: 227.67 g/mol), replaces the isoxazole ring with a pyrazole moiety . Key differences include:

- Substituent Position : The 3-fluorophenyl group may induce distinct steric hindrance compared to the isoxazole’s 2-fluoro analog.

Methoxyphenyl and Methyl-Oxadiazole Derivatives

- Methoxyphenyl Variant : {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride (C₁₁H₁₃ClN₂O₂ , MW: 240.69 g/mol) introduces a methoxy group at the 3-position of the phenyl ring . The electron-donating methoxy group contrasts with fluorine’s electron-withdrawing effects, altering electronic density and solubility.

- Methyl-Oxadiazole Analog : (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride (C₁₀H₁₂ClN₃O , MW: 225.68 g/mol) replaces the isoxazole with an oxadiazole ring, which is more rigid and may affect pharmacokinetic properties .

Activité Biologique

(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride, with the CAS number 1187928-55-7, is a compound belonging to the isoxazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClF NO

- Molecular Weight : 228.65 g/mol

- Structure : The compound features a five-membered isoxazole ring substituted with a fluorophenyl group, which is known to influence its biological activity.

Biological Activities

Research indicates that derivatives of isoxazoles exhibit a wide range of biological activities, including:

- Antibacterial Activity : Isoxazole compounds have shown effectiveness against various bacterial strains. For example, studies have demonstrated that certain isoxazole derivatives possess minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

- Antifungal Activity : Isoxazoles are also noted for their antifungal properties, exhibiting MIC values against Candida albicans and Fusarium oxysporum .

- Anti-inflammatory Properties : The presence of a fluorine atom in the phenyl ring can enhance the compound's anti-inflammatory potential by improving membrane permeability and binding affinity to target proteins .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets in biological systems. The fluorine substitution on the phenyl ring is hypothesized to enhance lipophilicity and improve binding interactions with enzymes or receptors involved in inflammatory and infectious processes .

Case Studies and Research Findings

- Antimicrobial Studies : A study investigating various isoxazole derivatives found that compounds similar to this compound demonstrated moderate to strong antibacterial activity against both Gram-positive and Gram-negative strains, suggesting potential applications in treating bacterial infections .

- Synthesis and Evaluation : Research focused on synthesizing new isoxazolyl derivatives has shown that modifications in the structure can lead to variations in biological activity. For instance, altering substituents on the isoxazole ring can significantly affect the compound's efficacy against specific pathogens .

- Fluorine Substitution Effects : The strategic placement of fluorine in the molecular structure has been linked to improved pharmacokinetic properties, enhancing the compound's overall therapeutic profile .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antibacterial Activity (MIC µM) | Antifungal Activity (MIC µM) | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | 4.69 - 22.9 | 16.69 - 78.23 | Moderate |

| Isoxazole Derivative A | 5.64 - 77.38 | 13.40 - 137.43 | High |

| Isoxazole Derivative B | 8.33 - 23.15 | 56.74 - 222.31 | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(2-fluorophenyl)isoxazol-5-yl)methanamine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclization of a fluorophenyl-substituted precursor with hydroxylamine derivatives under alkaline conditions. For example, analogous isoxazole derivatives are synthesized via condensation of o-halogenated benzaldehydes with β-keto esters, followed by amination . Optimization includes adjusting stoichiometric ratios (e.g., hydroxylamine hydrochloride to aldehyde), temperature (60–80°C), and pH (8–10). Post-reaction purification via recrystallization or column chromatography improves purity. Yield optimization may require iterative testing of solvents (e.g., ethanol vs. acetonitrile) and catalysts (e.g., pyridine or DMAP) .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the isoxazole ring and fluorophenyl substitution pattern. NMR is essential to verify the fluorine position .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 227.07 for CHFNO·HCl) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC.

- Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours; track changes in absorbance spectra.

- Humidity Tests : Store at 75% relative humidity; assess hygroscopicity via gravimetric analysis.

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs or kinases) on a sensor chip. Measure binding affinity () in real-time using varying compound concentrations (1 nM–100 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. hydrogen-bond-driven interactions) .

- Molecular Dynamics (MD) Simulations : Model docking poses using software like AutoDock Vina. Validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) influence bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Analog Synthesis : Replace the 2-fluorophenyl group with 3-fluorophenyl, chlorophenyl, or methoxyphenyl moieties .

- In Vitro Assays : Compare IC values in target-specific assays (e.g., enzyme inhibition or cell viability). For example, RTI-336 (a related tropane derivative) showed altered dopamine transporter affinity when the isoxazole substituent was modified .

- Computational Analysis : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity trends .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.

- Orthogonal Validation : Confirm activity using disparate methods (e.g., radiometric vs. fluorometric assays).

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers. For instance, discrepancies in oxadiazole derivative activities were traced to differences in solvent (DMSO vs. saline) .

Q. How can researchers design experiments to assess the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer :

- In Vivo PK Studies : Administer intravenously (IV) and orally (PO) to rodents. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours. Analyze using LC-MS/MS to determine , , and bioavailability (F%) .

- Microsomal Stability : Incubate with liver microsomes (human/rat). Monitor parent compound depletion over 60 minutes to estimate metabolic clearance .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis or ultrafiltration. PPB >90% may limit tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.